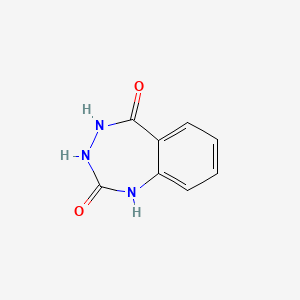
4-(1-Bromoethyl)-2-fluoro-1-methylbenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(1-Bromoethyl)-2-fluoro-1-methylbenzene is an organic compound belonging to the class of aromatic halides It features a benzene ring substituted with a bromoethyl group at the 4-position, a fluoro group at the 2-position, and a methyl group at the 1-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Bromoethyl)-2-fluoro-1-methylbenzene typically involves the bromination of 2-fluoro-1-methylbenzene. One common method is the radical bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide or azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar bromination processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of safer and more environmentally friendly solvents and reagents is often considered in industrial settings.
化学反応の分析
Types of Reactions
4-(1-Bromoethyl)-2-fluoro-1-methylbenzene can undergo various chemical reactions, including:
Nucleophilic Substitution Reactions: The bromo group can be replaced by nucleophiles such as hydroxide, alkoxide, or amine groups.
Elimination Reactions: The compound can undergo dehydrohalogenation to form alkenes.
Oxidation Reactions: The methyl group can be oxidized to form carboxylic acids or aldehydes.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Elimination: Strong bases like sodium ethoxide or potassium tert-butoxide in ethanol or tert-butanol.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Major Products
Nucleophilic Substitution: Formation of substituted benzene derivatives.
Elimination: Formation of alkenes.
Oxidation: Formation of carboxylic acids or aldehydes.
科学的研究の応用
4-(1-Bromoethyl)-2-fluoro-1-methylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds or as a probe in biochemical studies.
Medicine: Exploration of its derivatives for pharmaceutical applications, including potential drug candidates.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 4-(1-Bromoethyl)-2-fluoro-1-methylbenzene in chemical reactions typically involves the formation of reactive intermediates such as carbocations or radicals. These intermediates can then undergo further transformations, leading to the desired products. The molecular targets and pathways involved depend on the specific reaction and conditions used.
類似化合物との比較
Similar Compounds
4-(1-Bromoethyl)-1-methylbenzene: Lacks the fluoro group, which can significantly alter its reactivity and properties.
4-(1-Bromoethyl)-2-chloro-1-methylbenzene: Substitution of the fluoro group with a chloro group can change the compound’s electronic properties and reactivity.
4-(1-Bromoethyl)-2-fluoro-1-ethylbenzene: Substitution of the methyl group with an ethyl group can affect the compound’s steric and electronic characteristics.
Uniqueness
The presence of both the fluoro and bromo groups in 4-(1-Bromoethyl)-2-fluoro-1-methylbenzene makes it unique in terms of its reactivity and potential applications. The fluoro group can influence the compound’s electronic properties, while the bromo group provides a site for further functionalization through substitution or elimination reactions.
特性
分子式 |
C9H10BrF |
|---|---|
分子量 |
217.08 g/mol |
IUPAC名 |
4-(1-bromoethyl)-2-fluoro-1-methylbenzene |
InChI |
InChI=1S/C9H10BrF/c1-6-3-4-8(7(2)10)5-9(6)11/h3-5,7H,1-2H3 |
InChIキー |
DFCXORLZUNYZKU-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=C(C=C1)C(C)Br)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


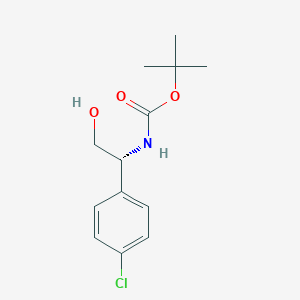
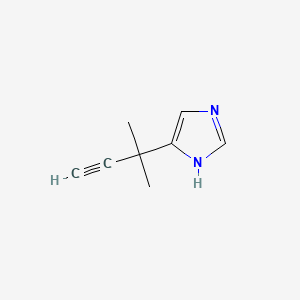

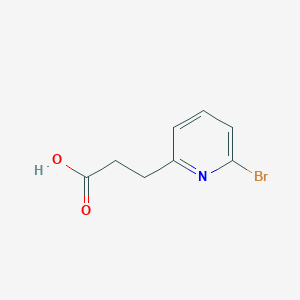

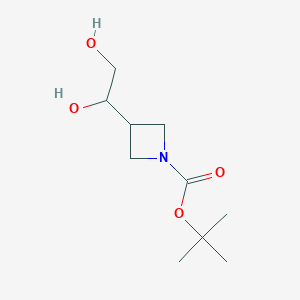
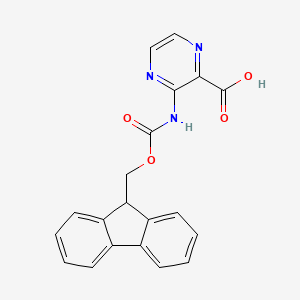
![4-[2-(1H-1,3-benzodiazol-2-ylsulfanyl)ethoxy]benzene-1-sulfonamide](/img/structure/B13577714.png)
![4-{[(Tert-butoxy)carbonyl]amino}-2-hydroxy-2-methylbutanoic acid](/img/structure/B13577717.png)

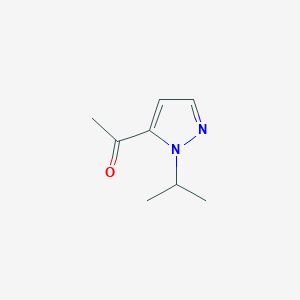

![Methyl 4-methyl-3-{[(4-methylphenyl)sulfonyl]amino}benzoate](/img/structure/B13577734.png)
